molecular formula C11H12ClN5 B15002303 1-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-1H-tetrazole

1-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-1H-tetrazole

Cat. No.: B15002303
M. Wt: 249.70 g/mol
InChI Key: OGIPGNSOYIFFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole is a synthetic organic compound that features a pyrrolidine ring and a tetraazole ring

Preparation Methods

The synthesis of 1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Mechanism of Action

The mechanism of action of 1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the tetraazole ring contribute to its binding affinity and specificity . The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .

Comparison with Similar Compounds

1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

1-(3-chloro-2-pyrrolidin-1-ylphenyl)tetrazole

InChI

InChI=1S/C11H12ClN5/c12-9-4-3-5-10(17-8-13-14-15-17)11(9)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2

InChI Key

OGIPGNSOYIFFIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)N3C=NN=N3

Origin of Product

United States

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